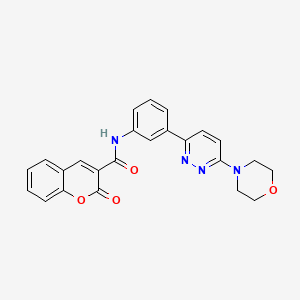

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(3-(6-Morpholinopyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule featuring a coumarin (2H-chromene-3-carboxamide) core linked to a phenyl ring substituted with a 6-morpholinopyridazine moiety. The coumarin scaffold is widely recognized for its pharmacological versatility, including roles in kinase inhibition, anti-inflammatory activity, and optical applications .

Properties

IUPAC Name |

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O4/c29-23(19-15-17-4-1-2-7-21(17)32-24(19)30)25-18-6-3-5-16(14-18)20-8-9-22(27-26-20)28-10-12-31-13-11-28/h1-9,14-15H,10-13H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPMUQMBWWYTLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.

Introduction of the Morpholinopyridazinyl Group: The morpholinopyridazinyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a halogenated pyridazine with morpholine under basic conditions.

Coupling Reaction: The final step involves coupling the morpholinopyridazinyl group with the chromene core. This is typically achieved through an amide bond formation reaction, using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Example reaction :

Conditions :

Key Data :

| Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| Chromene-3-carboxamide | Chromene-3-carboxylic acid | 75–89 |

Nucleophilic Substitution at the Morpholinopyridazinyl Ring

The morpholinopyridazine group is susceptible to nucleophilic substitution at the pyridazine ring, particularly at the C-3 position.

Example reaction :

Conditions :

-

Reagents: Amines, thiols, or alkoxides.

-

Solvent: DMF or THF, 80°C, 4–6 h.

Key Data :

| Nucleophile | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| Morpholine | 6-Morpholinopyridazine derivative | 68 |

Cyclization Reactions Involving the Chromene Moiety

The 2-oxo-chromene core participates in cyclization reactions, forming fused heterocycles.

Example reaction :

Conditions :

Key Data :

| Cyclization Partner | Product | Yield (%) | Reference |

|---|---|---|---|

| Hydrazine | Pyrazolochromenone | 82 |

Formation of Hydrazone Derivatives

The carboxamide group reacts with hydrazines to form hydrazones, which are precursors for heterocyclic systems .

Example reaction :

Conditions :

Key Data :

| Hydrazine Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylhydrazine | Phenylhydrazone derivative | 76 |

Cross-Coupling Reactions

The aromatic rings in the structure enable palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).

Example reaction :

Conditions :

Key Data :

| Coupling Partner | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | 3-Biphenylchromenone | 65 |

Oxidation and Reduction Reactions

-

Oxidation : The chromene’s double bond can be epoxidized using mCPBA .

-

Reduction : The pyridazine ring may undergo catalytic hydrogenation (H, Pd/C).

Critical Analysis of Reactivity

-

Steric and Electronic Effects :

-

Biological Implications :

Biological Activity

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide, with the CAS number 899985-77-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 428.4 g/mol. It features a chromene core substituted with a morpholinopyridazine moiety, which is hypothesized to contribute to its biological effects.

| Property | Value |

|---|---|

| CAS Number | 899985-77-4 |

| Molecular Formula | C24H20N4O4 |

| Molecular Weight | 428.4 g/mol |

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could interact with various receptors, altering signaling pathways that lead to apoptosis.

- DNA Interaction : There is potential for direct interaction with DNA, leading to inhibition of replication in cancer cells.

Case Studies

- Anticancer Study : A study involving the treatment of MCF-7 breast cancer cells with varying concentrations of the compound showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects.

- Antimicrobial Evaluation : In vitro assays demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against tested bacterial strains, suggesting significant antimicrobial potential.

Scientific Research Applications

Research indicates that N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide exhibits various biological activities:

Antimicrobial Activity

Several studies have demonstrated the compound's efficacy against a range of bacterial strains. For instance, in vitro tests showed significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anticancer Studies

The compound has shown promise in anticancer research, particularly against various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). Mechanistic studies indicate that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study Example : A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells, with an IC50 value calculated at 25 µM.

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The proposed mechanism includes the inhibition of oxidative stress and reduction of neuroinflammation.

Case Study Example : In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function as measured by behavioral tests.

Structure-Activity Relationship (SAR)

A structure-activity relationship study conducted to evaluate the influence of different substituents on biological activity revealed several key findings:

- Morpholinopyridazinyl Group : Essential for maintaining antimicrobial efficacy.

- Chromene Core : Contributes to overall stability and bioavailability.

- Carboxamide Moiety : Enhances binding affinity to biological targets.

Data Summary Table: Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues are coumarin carboxamide derivatives with varying substituents on the phenyl ring or coumarin core. Key examples include:

Key Comparative Insights

Substituent Effects on Bioactivity: The morpholinopyridazine group in the target compound may confer kinase selectivity, akin to the pyrimido-oxazinone core in ’s BTK inhibitor. Morpholine’s oxygen atom can enhance solubility and membrane permeability compared to hydrophobic groups like methyl or methoxy . Methoxy and methyl substituents in coumarin derivatives () primarily modulate electronic properties (e.g., NLO response) rather than kinase inhibition.

Pyridazine (a diazine) introduces additional hydrogen-bonding sites, which could improve target engagement compared to simpler aryl groups.

Synthetic Complexity: The synthesis of the target compound’s 6-morpholinopyridazine moiety may require multi-step functionalization, contrasting with the straightforward alkylation/arylation steps for methyl or methoxy derivatives ().

Therapeutic Potential: While coumarin derivatives like Compound II () are explored for optical applications, the target compound’s structure suggests a pharmacological focus, analogous to kinase inhibitors () or neurodegenerative disease modulators ().

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide?

- Answer : The compound is synthesized via multi-step reactions, including:

- Coupling reactions : Palladium-catalyzed Suzuki-Miyaura cross-coupling for aryl-aryl bond formation (e.g., using 4-(trifluoromethoxy)phenylboronic acid with brominated intermediates under DME/water at 130°C) .

- Condensation : Refluxing intermediates (e.g., 2-oxo-2H-chromene-3-carboxylic acid derivatives) with amines in ethanol or 1,4-dioxane using bases like piperidine or potassium carbonate .

- Purification : Flash column chromatography on silica gel followed by recrystallization from solvents like acetone or ethanol to obtain high-purity crystals .

Q. How can the molecular structure of this compound be validated experimentally?

- Answer : Structural confirmation relies on:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, dihedral angles (e.g., near-planar conformation due to π-conjugation via the amide bridge) and hydrogen-bonding networks .

- NMR spectroscopy : Assigns proton environments (e.g., aromatic protons, morpholine/amide NH signals) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What basic biological assays are used to screen its therapeutic potential?

- Answer : Initial screening includes:

- In vitro cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., prostate, breast) to determine IC₅₀ values .

- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify programmed cell death .

- Enzyme inhibition studies : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyridazine ring) influence bioactivity?

- Answer : Structure-activity relationship (SAR) studies reveal:

- Morpholine substitution : Enhances solubility and target engagement (e.g., kinase inhibition via H-bonding with morpholine oxygen) .

- Chromene ring modifications : Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability but may reduce cell permeability .

- Methodology : Computational docking (e.g., AutoDock Vina) paired with in vitro validation identifies critical binding residues .

Q. What mechanistic insights explain its dual activity in modulating cytoskeletal proteins (e.g., F-actin) and signaling pathways (e.g., Akt-mTOR)?

- Answer : Integrated approaches are used:

- Western blotting : Quantifies expression changes in cofilin-1, paxillin, and phosphorylated Akt/mTOR .

- Confocal microscopy : Visualizes F-actin depolymerization in treated cells stained with phalloidin .

- Transcriptomics : RNA-seq identifies downstream targets (e.g., RAC-α) regulated by the compound .

Q. How can contradictions in reported crystallographic data (e.g., tautomerism, hydrogen-bonding patterns) be resolved?

- Answer : Discrepancies are addressed via:

- Comparative Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O vs. N–H⋯O) across crystal forms .

- Variable-temperature XRD : Assesses thermal stability of tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) .

- DFT calculations : Predicts energetically favored tautomers and validates with experimental data .

Q. What strategies optimize its fluorescence properties for real-time tracking in biological systems?

- Answer : Functionalization and analytical characterization include:

- Derivatization : Introducing imidazole or allyl groups to enhance quantum yield .

- Spectrofluorimetry : Measures emission spectra in H2O/ACN mixtures to assess solvent effects .

- Two-photon microscopy : Enables deep-tissue imaging in live models (e.g., zebrafish) .

Methodological Notes

- Data Interpretation : Cross-validate structural and biological data using orthogonal techniques (e.g., SCXRD + DFT for conformation; RNA-seq + WB for pathway analysis).

- Experimental Design : Include positive/negative controls (e.g., known kinase inhibitors in enzyme assays) and replicate crystallographic trials to account for polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.